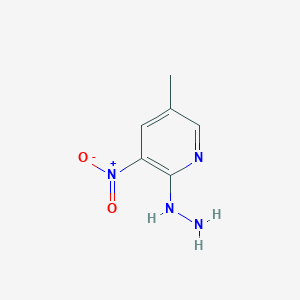

2-Hydrazinyl-5-methyl-3-nitropyridine

描述

2-Hydrazinyl-5-methyl-3-nitropyridine is an organic compound with the molecular formula C6H8N4O2 It is a derivative of pyridine, characterized by the presence of hydrazinyl, methyl, and nitro functional groups

属性

IUPAC Name |

(5-methyl-3-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-4-2-5(10(11)12)6(9-7)8-3-4/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMWWISPNLFVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649569 | |

| Record name | 2-Hydrazinyl-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21901-25-7 | |

| Record name | 2-Hydrazinyl-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Hydrazinolysis of Halogenated Nitro-Pyridines

A commonly employed synthetic route involves the nucleophilic substitution of a halogen atom (usually chlorine) on a nitropyridine ring by hydrazine, yielding the hydrazinyl derivative.

- Starting Material: 2-chloro-5-methyl-3-nitropyridine (or analogs such as 2-chloro-6-ethoxy-3-nitropyridine for similar compounds)

- Reagent: Hydrazine hydrate or hydrazine solution

- Solvent: Ethanol or other polar solvents

- Conditions: Stirring at room temperature or mild heating (e.g., reflux) for several hours (commonly 3-5 hours)

- Work-up: Filtration of precipitated product followed by recrystallization from ethanol or suitable solvents

- A mixture of 2-chloro-6-ethoxy-3-nitropyridine (0.02 mol) and hydrazine (2 mL) in ethanol was stirred at room temperature for 3 hours. The resulting solid was filtered and recrystallized to obtain the hydrazinyl product with good purity.

This method is adaptable to 2-chloro-5-methyl-3-nitropyridine to yield 2-hydrazinyl-5-methyl-3-nitropyridine under similar conditions.

One-Pot Multicomponent Reactions Involving Hydrazinyl Pyridines

Advanced synthetic methodologies have been developed to incorporate hydrazinyl pyridine units into more complex heterocyclic frameworks. These methods often start from 2-hydrazinyl-5-nitropyridine derivatives and involve condensation with aldehydes or ketones, sometimes in the presence of isocyanides or other electrophiles.

- Use of 2-hydrazinyl-5-nitropyridine as a nucleophilic component

- Reaction with aldehydes or ketones to form Schiff bases

- Subsequent reaction with isocyanides or acyl chlorides to form heterocyclic scaffolds

- Microwave-assisted or conventional heating methods

- One-pot, multicomponent reaction setups enhancing efficiency and diversity of products

- Molar ratios: 1.3 equivalents of 2-hydrazinyl-azine, 1.0 equivalent of isocyanide, and 1.0 equivalent of aldehyde or ketone

- Solvent: Typically polar aprotic solvents or ethanol

- Temperature: Room temperature to moderate heating; microwave irradiation at 2.45 GHz with power up to 220 W may be used for accelerated reactions

- Reaction time: Variable, often a few hours

- Martinez-Ariza et al. reported a suite of tunable one-pot multicomponent reactions where 2-hydrazinyl-5-nitropyridine derivatives were condensed with benzoyl chloride and propanaldehyde under microwave irradiation to afford diverse nitrogen-enriched heterocycles.

While this method is more focused on downstream heterocycle synthesis, the preparation of this compound itself can be integrated as a step within such multicomponent protocols.

Reduction and Functional Group Transformation Routes (Indirect)

Though less direct, some synthetic routes may involve reduction of nitro groups or transformation of functional groups on pyridine rings to introduce hydrazinyl moieties. These methods are more complex and less common for direct preparation but are relevant in broader synthetic contexts.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Reaction Time | Yield/Notes | References |

|---|---|---|---|---|---|

| Direct Hydrazinolysis | 2-chloro-5-methyl-3-nitropyridine | Hydrazine hydrate, ethanol, RT or reflux | 3-5 hours | High purity after recrystallization | |

| One-Pot Multicomponent Reaction | 2-hydrazinyl-5-nitropyridine + aldehyde + isocyanide | Microwave irradiation, polar solvents | Few hours | Enables complex heterocycle synthesis | |

| Indirect Functional Group Transformation | Nitro or halogenated pyridines | Various reducing or substitution reagents | Variable | Less common for direct hydrazinyl preparation | General knowledge |

Detailed Research Findings and Analysis

The direct hydrazinolysis method is the most straightforward and widely reported for preparing hydrazinyl-substituted nitropyridines. It benefits from mild conditions, relatively simple work-up, and good yields. The reaction mechanism is nucleophilic aromatic substitution where hydrazine displaces the halogen atom on the pyridine ring.

The one-pot multicomponent reactions expand the utility of this compound by enabling its incorporation into larger heterocyclic frameworks. These reactions are facilitated by microwave irradiation, which enhances reaction rates and yields. They demonstrate the versatility of the hydrazinyl group in heterocyclic chemistry.

Industrially, the preparation of related nitropyridine derivatives often involves controlled nitration and halogenation steps, followed by nucleophilic substitution. While specific industrial protocols for this compound are less documented, analogous processes are well established for similar compounds.

化学反应分析

Types of Reactions

2-Hydrazinyl-5-methyl-3-nitropyridine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: 2-Amino-5-methyl-3-nitropyridine.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

科学研究应用

Chemistry

HMNP serves as an important intermediate in the synthesis of complex organic molecules and heterocycles. It is utilized in:

- Organic Synthesis: Acting as a building block for the development of more intricate chemical compounds .

- Reactivity Studies: Investigating its interactions with electrophiles and nucleophiles, leading to various substituted pyridine derivatives .

Antimicrobial Properties:

Research indicates that HMNP exhibits antimicrobial activity against several bacterial strains. For example:

- Bacillus cereus: Minimum Inhibitory Concentration (MIC) of 5 mg/mL.

- Staphylococcus aureus: MIC of 10 mg/mL.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Hydrazinyl-5-methyl-3-nitropyridine | Bacillus cereus | 5 mg/mL |

| Staphylococcus aureus | 10 mg/mL |

These findings suggest HMNP's potential as a lead compound for developing new antibiotics .

Antifungal Activity:

Studies have also highlighted HMNP's antifungal properties, particularly against Candida albicans, showcasing its versatility in combating both bacterial and fungal pathogens .

Anticancer Potential:

Emerging research suggests that HMNP may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations are needed to elucidate specific pathways involved in this activity .

Medicinal Chemistry

HMNP derivatives are being explored as potential pharmacophores in drug development due to their biological activities. The compound's ability to form covalent bonds with enzymes can inhibit their activity, making it a valuable tool in drug discovery .

Case Study 1: Antibacterial Efficacy

In a comparative study published in Molecules, researchers tested various hydrazone derivatives, including HMNP, for antibacterial properties. While many compounds showed limited activity at concentrations below 5 mg/mL, HMNP exhibited significant inhibitory effects against Bacillus cereus, indicating its potential as a lead compound for new antibiotics.

Case Study 2: Enzyme Inhibition Studies

HMNP has been investigated for its ability to inhibit specific enzymes, making it a valuable biochemical probe in drug discovery. Its interactions with molecular targets highlight the importance of structural modifications on biological outcomes .

作用机制

The mechanism of action of 2-Hydrazinyl-5-methyl-3-nitropyridine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological targets .

相似化合物的比较

Similar Compounds

2-Hydrazinyl-3-methyl-5-nitropyridine: Similar structure but with the methyl group at a different position.

2-Amino-5-methyl-3-nitropyridine: Similar but with an amino group instead of a hydrazinyl group.

2-Hydroxy-5-methyl-3-nitropyridine: Contains a hydroxy group instead of a hydrazinyl group.

Uniqueness

2-Hydrazinyl-5-methyl-3-nitropyridine is unique due to the presence of both hydrazinyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and biological research .

生物活性

2-Hydrazinyl-5-methyl-3-nitropyridine is an organic compound with the molecular formula C₆H₈N₄O₂ and a molecular weight of 168.15 g/mol. Its structure features a pyridine ring substituted with a hydrazinyl group at the 2-position, a nitro group at the 3-position, and a methyl group at the 5-position. This unique arrangement of functional groups contributes to its potential applications in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro-substituted pyridine structure is known for its reactivity, which can lead to enzyme inhibition or modulation of metabolic pathways.

Target Interactions

Research indicates that compounds with similar structures can exhibit diverse biological activities:

- Antimicrobial Activity : Compounds derived from nitropyridines have shown significant antimicrobial properties against various pathogens.

- Anticancer Activity : The hydrazinyl moiety may contribute to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Synthesis and Derivatives

Several synthesis methods for this compound have been documented, highlighting its versatility in drug discovery. The compound serves as a lead for developing derivatives with enhanced biological activity.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-methyl-3-nitropyridine | Amino group at position 2 | Direct precursor for hydrazinyl derivative |

| 5-Methyl-3-nitropyridine | Nitro group at position 3 | Lacks hydrazinyl functionality |

| 2-Hydrazino-4-methylpyridine | Hydrazinyl group at position 2, methyl at position 4 | Different substitution pattern affecting reactivity |

| 2-Hydrazinylpyridine | Hydrazinyl group at position 2 | More general structure without specific methyl/nitro substitutions |

Biological Evaluation

In vitro studies have demonstrated that this compound exhibits notable biological activities:

- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing significant inhibitory effects.

- Cytotoxicity : In cancer cell lines, the compound demonstrated cytotoxic effects, suggesting potential as an anticancer agent.

- Mechanisms of Action : Studies indicate that it may inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.

Case Studies

Recent research has focused on evaluating the pharmacological potential of this compound:

- Study on Anticancer Properties : A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations.

- Antimicrobial Testing : Another study assessed its efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydrazinyl-5-methyl-3-nitropyridine, and how can competing side reactions be minimized?

- Methodological Answer : The compound is typically synthesized via nitration of a methyl-substituted pyridine precursor, followed by hydrazine substitution. To minimize side reactions (e.g., over-nitration or decomposition), use controlled temperatures (0–5°C during nitration) and anhydrous solvents. Stoichiometric excess of hydrazine (1.5–2.0 equiv) ensures complete substitution while avoiding poly-hydrazine byproducts . Post-synthesis, thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) can monitor reaction progress.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key markers should be observed?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the hydrazinyl NH₂ group (δ 4.5–5.5 ppm, broad due to exchange) and a deshielded aromatic proton adjacent to the nitro group (δ 8.5–9.0 ppm). The methyl group on the pyridine ring appears as a singlet (δ 2.3–2.6 ppm) .

- FT-IR : Confirm the nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and hydrazinyl N–H stretch (~3300 cm⁻¹).

- Mass Spectrometry : Look for [M+H]⁺ with m/z ≈ 196.1 (C₆H₈N₄O₂).

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer : The nitro and hydrazinyl groups make the compound sensitive to light and moisture. Store in amber vials under inert gas (N₂ or Ar) at –20°C. For short-term use, desiccants like silica gel are essential. Stability tests via HPLC (C18 column, acetonitrile/water gradient) should confirm purity over time .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. For example, the hydrazinyl group’s lone pair facilitates nucleophilic attacks, while the nitro group directs electrophilic substitutions to the para position. Software like Gaussian or ORCA is recommended for such studies .

Q. What experimental strategies resolve contradictions in observed vs. theoretical NMR spectra?

- Methodological Answer : Discrepancies (e.g., unexpected splitting or shifts) may arise from tautomerism or solvent effects. Use deuterated DMSO to stabilize tautomers and acquire 2D NMR (COSY, HSQC) to assign coupling patterns. X-ray crystallography provides definitive structural validation if crystals are obtainable .

Q. How can researchers troubleshoot low yields in cross-coupling reactions involving this compound?

- Methodological Answer : Low yields often stem from steric hindrance from the methyl group or nitro group deactivation. Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) to enhance catalytic efficiency. Microwave-assisted synthesis (100–120°C, 20 min) can accelerate sluggish reactions .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in different solvent systems?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates via solvation, while non-polar solvents (toluene) favor different pathways. Conduct kinetic studies (UV-Vis monitoring at λ = 300–400 nm) to compare reaction rates. Controlled experiments with incremental solvent polarity changes can isolate solvent effects .

Safety and Compliance

Q. What are the critical safety protocols for handling hydrazinyl and nitro-containing compounds?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。